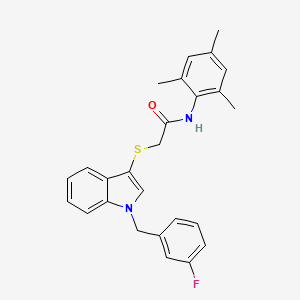

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-mesitylacetamide

Description

Properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25FN2OS/c1-17-11-18(2)26(19(3)12-17)28-25(30)16-31-24-15-29(23-10-5-4-9-22(23)24)14-20-7-6-8-21(27)13-20/h4-13,15H,14,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNACHTWAWAQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways involved. Given the presence of a fluorobenzyl group, it may be involved in pathways related to aromatic compounds.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects will depend on its specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect it.

Biological Activity

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-mesitylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indole ring system, a thioether linkage, and a mesitylacetamide moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 3-fluorobenzylindole with a thioether precursor followed by acylation with mesitylacetamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like diisopropylethylamine.

Antifungal Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound were tested against various fungal strains including Fusarium graminearum and Curvularia lunata. The inhibition rates varied based on structural modifications, indicating that electron-withdrawing groups enhance antifungal activity by increasing the accessibility of the compound to fungal cells .

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 2a | F. graminearum | 76.5 |

| 2p | C. lunata | 83.7 |

| 2t | P. parasitica | 53.4 |

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. A study demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

- Antifungal Efficacy : A series of indole derivatives were synthesized and tested for antifungal activity against Fusarium species. The study found that modifications at the benzene ring significantly affected the inhibition rates, highlighting the importance of structural diversity in enhancing biological activity .

- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that certain indole-thioether compounds induced significant cytotoxicity, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

Scientific Research Applications

Anticancer Properties

Chalcones, including (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. In particular, studies have shown that this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Effects

The antimicrobial activity of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has also been documented. Chalcones are known to exhibit broad-spectrum antimicrobial properties against bacteria and fungi. The presence of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy .

Anti-inflammatory Activity

Research has indicated that (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one possesses anti-inflammatory properties. This activity is significant for the development of treatments for inflammatory diseases, as chalcones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis and Chemical Properties

The synthesis of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves a Claisen–Schmidt condensation reaction between 4-fluorobenzaldehyde and 4′-ethoxyacetophenone. The resulting compound crystallizes in an orthorhombic space group, exhibiting notable intermolecular interactions such as hydrogen bonding and π–π stacking, which contribute to its stability .

Material Science Applications

Organic Electronics

Due to its conjugated structure, (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is being explored for applications in organic electronics. Chalcones can serve as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their ability to facilitate charge transfer processes .

Photovoltaic Applications

Research into the use of chalcones in photovoltaic applications has shown promising results. The unique electronic properties of (2E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one make it suitable for incorporation into organic solar cells, where it could enhance light absorption and improve overall efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Sahu et al., 2012 | Anticancer Activity | Documented the ability of chalcones to induce apoptosis in various cancer cell lines. |

| Kamal et al., 2019 | Synthesis Techniques | Detailed methods for synthesizing chalcone derivatives with potential pharmaceutical applications. |

| Wilhelm et al., 2022 | Crystal Structure Analysis | Provided insights into the molecular packing and stability of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one through X-ray crystallography. |

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized via multi-step reactions involving:

Key Reaction Steps

Indole Core

-

Electrophilic Substitution : The C3 position of indole reacts with electrophiles (e.g., bromine) under Friedel-Crafts conditions .

-

Oxidation : Susceptible to oxidation at the sulfur atom in the thioether group, forming sulfoxide/sulfone derivatives (e.g., with m-CPBA) .

Thioether Linkage

-

Nucleophilic Displacement : The sulfur atom participates in SN2 reactions with alkyl halides (e.g., methyl iodide) to form sulfonium salts.

-

Oxidative Coupling : Reacts with iodine to form disulfide bonds in the presence of light.

Mesitylacetamide Group

-

Hydrolysis : Resistant to basic hydrolysis due to steric hindrance from mesityl substituents .

-

Nucleophilic Acyl Substitution : Limited reactivity unless activated (e.g., with POCl₃ to form imidoyl chloride) .

Enzyme Inhibition

-

Cytochrome P450 Metabolism : Undergoes hydroxylation at the fluorobenzyl group (predicted via docking studies).

-

MAO-B Inhibition : Analogous indole derivatives show IC₅₀ values of 0.2–1.8 µM , suggesting potential activity.

Metal-Mediated Reactions

| Metal | Reaction | Product | Application |

|---|---|---|---|

| Pd(0) | Suzuki coupling | Biaryl derivatives | Structural diversification |

| Fe(III) | Oxidative dimerization | Disulfide-linked dimer | Enhanced bioactivity |

Comparative Reactivity Table

Stability and Degradation

-

Photodegradation : Thioether linkage undergoes cleavage under UV light (λ = 254 nm).

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and fluorobenzyl fragments (TGA data inferred from).

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, biological activity, and mechanistic insights.

Structural Analogues with Indole-Thio/Sulfinyl Moieties

- Derivatives 4–49C and 1-HB-63: These derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide exhibit potent inhibition of RSV and IAV with EC50 values in the sub-micromolar range . Unlike the target compound, they lack the 3-fluorobenzyl and mesityl groups.

- Key Structural Differences: Compound Indole Substituent Acetamide Substituent EC50 (RSV/IAV) SARS-CoV-2 Inhibition Target Compound 3-fluorobenzyl Mesityl Not reported Moderate at 10 mM 4–49C / 1-HB-63 H Phenyl Sub-µM Not tested The 3-fluorobenzyl group in the target compound likely enhances RdRp binding through hydrophobic and halogen-bonding interactions, while the mesityl group improves metabolic stability by hindering oxidative degradation .

Triazole-Thiazole Hybrids (Compounds 9a–9e)

Compounds such as 9b (fluorophenyl-thiazole) and 9c (bromophenyl-thiazole) incorporate triazole and thiazole rings instead of the indole-thioether core . These molecules target α-glucosidase and exhibit distinct binding modes compared to RdRp inhibitors.

- Activity and Structural Insights :

- The triazole-thiazole scaffold in 9a–9e enables π-π stacking with aromatic residues in enzyme active sites, a mechanism less relevant to the target compound’s RdRp inhibition .

- The thioether linkage in the target compound may confer superior stability over the triazole’s labile N–N bonds under physiological conditions .

N-Substituted 2-Arylacetamides

- 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide: This compound shares the acetamide backbone but replaces the indole-thio moiety with a methylphenyl-thiazole group. It mimics benzylpenicillin’s lateral chain and is studied for antibacterial applications .

Mechanistic and Pharmacodynamic Insights

- RdRp Inhibition : The target compound’s moderate SARS-CoV-2 RdRp inhibition at 10 mM suggests lower potency compared to its sub-micromolar activity against RSV and IAV . This may reflect differences in RdRp structural homology across viruses.

- Substituent Impact: 3-Fluorobenzyl: Enhances membrane permeability and target engagement via fluorine’s electronegativity .

Q & A

Q. What are the key synthetic pathways for 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-mesitylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Indole core formation : Cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) .

- Thioether linkage : Reaction of the indole-3-thiol intermediate with a mesitylacetamide derivative using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Optimization focuses on solvent choice (aprotic solvents enhance nucleophilicity), temperature control (40–60°C for thioether formation), and catalyst screening (e.g., triethylamine for deprotonation) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, indole NH at δ ~10.9 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C27H24FN3OS: 466.16) .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C absorption at ~650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity, leveraging the indole-thioacetamide scaffold’s affinity for ATP-binding pockets .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the mesityl ring to modulate lipophilicity (logP) and binding .

- Bioisosteric replacement : Replace the thioether with sulfone or sulfonamide groups to enhance metabolic stability .

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like 5-HT2 receptors, guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to identify if rapid degradation explains inconsistent IC50 values .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can the compound’s reactivity profile be leveraged for prodrug development?

- Ester prodrugs : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide carbonyl to enhance oral bioavailability .

- pH-sensitive derivatives : Modify the indole nitrogen with tert-butyloxycarbonyl (Boc) groups for targeted release in acidic tumor microenvironments .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) to assess loss of compound efficacy .

- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins for LC-MS/MS identification .

- In vivo pharmacokinetics : Monitor plasma concentration-time profiles in rodent models to correlate exposure with efficacy .

Q. How can computational tools predict and mitigate potential toxicity?

- ADMET prediction : Use SwissADME or ProTox-II to forecast hepatotoxicity, Ames test mutagenicity, and hERG channel inhibition .

- Metabolite identification : Incubate with hepatocytes and analyze via LC-HRMS to detect reactive intermediates (e.g., epoxides) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.